molecular formula C13H17NO3 B8278522 8-Oxo-8-(pyridin-3-yl)octanoic acid

8-Oxo-8-(pyridin-3-yl)octanoic acid

Cat. No.: B8278522
M. Wt: 235.28 g/mol
InChI Key: LTINGCSDSVQJFN-UHFFFAOYSA-N
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Description

8-Oxo-8-(pyridin-3-yl)octanoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound features a pyridine ring attached to an octanoic acid chain with an oxo group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(pyridin-3-yl)octanoic acid typically involves the reaction of pyridine derivatives with octanoic acid under specific conditions. One common method includes the use of a pyridine derivative, such as 3-pyridinecarboxaldehyde, which undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(pyridin-3-yl)octanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

8-Oxo-8-(pyridin-3-yl)octanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Oxo-8-(pyridin-3-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo group and pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. These interactions can modulate cellular processes and pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxo-8-(pyridin-3-yl)octanoic acid is unique due to its specific structural features, including the oxo group at the eighth position and the pyridine ring

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

8-oxo-8-pyridin-3-yloctanoic acid

InChI

InChI=1S/C13H17NO3/c15-12(11-6-5-9-14-10-11)7-3-1-2-4-8-13(16)17/h5-6,9-10H,1-4,7-8H2,(H,16,17)

InChI Key

LTINGCSDSVQJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCCCCC(=O)O

Origin of Product

United States

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